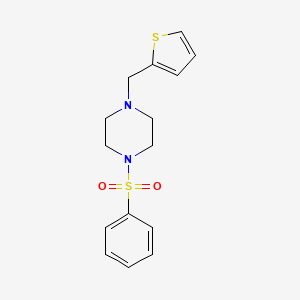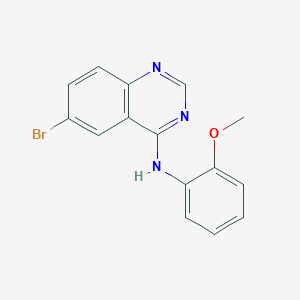
1-(phenylsulfonyl)-4-(2-thienylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfonyl)-4-(2-thienylmethyl)piperazine is an organic compound comprising a phenylsulfonyl group and a thienylmethyl group attached to a piperazine ring. This compound is of interest due to its diverse applications in various fields such as medicinal chemistry, synthetic organic chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(phenylsulfonyl)-4-(2-thienylmethyl)piperazine can be achieved through multiple synthetic routes. A common method involves the nucleophilic substitution of 1-benzyl-4-piperazine with thienylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions.
Dissolve 1-benzyl-4-piperazine in acetonitrile.
Add sodium hydride slowly to the solution under a nitrogen atmosphere.
Introduce thienylmethyl chloride dropwise while maintaining the temperature at reflux.
Stir the reaction mixture for several hours.
Purify the product by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound might involve larger-scale synthesis techniques, such as continuous-flow reactors to ensure consistent quality and yield. The use of automated systems to monitor reaction parameters, coupled with efficient purification methods like preparative HPLC, is commonplace.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Phenylsulfonyl)-4-(2-thienylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: : The thienylmethyl group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxide or sulfone derivatives.
Reduction: : Reduction of the sulfonyl group using reducing agents like lithium aluminum hydride or DIBAL-H can yield the corresponding sulfide.
Substitution: : The piperazine nitrogen can undergo nucleophilic substitution reactions, such as alkylation or acylation, to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, DIBAL-H.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products
Depending on the reaction conditions and reagents used, major products can include:
Sulfoxides and sulfones from oxidation reactions.
Sulfides from reduction reactions.
Alkylated or acylated derivatives from substitution reactions.
Applications De Recherche Scientifique
1-(Phenylsulfonyl)-4-(2-thienylmethyl)piperazine has several applications in scientific research:
Medicinal Chemistry: : It can act as a precursor for the synthesis of pharmacologically active compounds, especially in developing central nervous system agents.
Synthetic Organic Chemistry: : As an intermediate in the synthesis of complex organic molecules, it serves as a building block for further functionalization.
Materials Science: : Its unique structure allows for the exploration of new materials with specific electronic properties.
Mécanisme D'action
The compound's mechanism of action largely depends on its application. In medicinal chemistry, it may interact with biological targets like enzymes or receptors, leading to modulation of biochemical pathways. For example, binding to a receptor could inhibit or activate downstream signaling, resulting in therapeutic effects. The thienylmethyl and phenylsulfonyl groups can influence the compound's binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Phenylsulfonyl)piperazine: : Lacks the thienylmethyl group.
4-(2-Thienylmethyl)piperazine: : Lacks the phenylsulfonyl group.
Uniqueness
1-(Phenylsulfonyl)-4-(2-thienylmethyl)piperazine's uniqueness lies in its combined functional groups, allowing for a distinct set of chemical reactions and a specific range of biological activities. The dual presence of phenylsulfonyl and thienylmethyl groups gives it unique electronic and steric properties, potentially leading to novel applications in various fields.
Exploring the intricacies of this compound opens up an entire world of possibilities for both basic and applied research. What catches your interest the most about it?
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-(thiophen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-21(19,15-6-2-1-3-7-15)17-10-8-16(9-11-17)13-14-5-4-12-20-14/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVADDIZXYOQZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)

![N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)

![4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5502969.png)

acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B5502983.png)

![4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol](/img/structure/B5502992.png)
![2-[3-(4-Methoxy-3,5-dimethylphenyl)phenoxy]acetamide](/img/structure/B5502994.png)
![1-{2-[(2',3'-dimethoxy-5'-methylbiphenyl-2-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5503007.png)


![4-{[4-(Dimethylamino)phenyl]carbamoyl}phenyl acetate](/img/structure/B5503037.png)
